Lipophilicity Gain vs. Non-Fluorinated Parent
3,5-Difluoro-4-(piperidin-1-yl)aniline exhibits a measured log P of 2.388, representing a +0.69 log unit increase over the non-fluorinated parent 4-(piperidin-1-yl)aniline (reported log P 1.70) . The mono-fluorinated analog 3-fluoro-4-(piperidin-1-yl)aniline shows an intermediate log P of 2.398, which is within 0.01 units of the target compound; however, the 3,5-difluoro compound achieves this lipophilicity with a distinct symmetrical substitution pattern that influences metabolic stability differently . The 3-(difluoromethyl) analog (XLogP3 = 2.8) is significantly more lipophilic, placing it in a different property space .
| Evidence Dimension | Octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 2.388 (measured, Fluorochem) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)aniline: log P = 1.70 (predicted); 3-Fluoro-4-(piperidin-1-yl)aniline: log P = 2.398 (computed, ChemScene); 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline: XLogP3 = 2.8 |
| Quantified Difference | +0.69 log units vs. non-fluorinated; -0.01 vs. 3-fluoro; -0.41 vs. 3-difluoromethyl |
| Conditions | Computational/experimental log P values from vendor datasheets and databases |
Why This Matters
The +0.69 log P increase translates to an approximately 5-fold higher predicted octanol partitioning versus the non-fluorinated analog, which is critical for modulating membrane permeability in drug discovery programs without resorting to the excessively lipophilic difluoromethyl variant.
